molecular formula C9H16N4 B13956702 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- CAS No. 51444-29-2

1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

Cat. No.: B13956702
CAS No.: 51444-29-2
M. Wt: 180.25 g/mol
InChI Key: ADTVDDSTSYXXPE-UHFFFAOYSA-N
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Description

1-(2-Piperidinoethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a piperidinoethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole and piperidine rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Piperidinoethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Piperidinoethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Piperidinoethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(2-Piperidinoethyl)piperazine: Shares the piperidinoethyl group but has a piperazine ring instead of a triazole ring.

    1-(2-Piperidinoethyl)benzimidazole: Contains a benzimidazole ring instead of a triazole ring.

    2-(2-Piperidinoethyl)benzocycloalkanone: Features a benzocycloalkanone structure with a piperidinoethyl group.

Uniqueness: 1-(2-Piperidinoethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the triazole and piperidine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

51444-29-2

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine

InChI

InChI=1S/C9H16N4/c1-2-4-12(5-3-1)6-7-13-9-10-8-11-13/h8-9H,1-7H2

InChI Key

ADTVDDSTSYXXPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=NC=N2

Origin of Product

United States

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